molecular formula C19H18N4O2S2 B2535370 N-(6-((2-oxo-2-(phenethylamino)ethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide CAS No. 1021136-69-5

N-(6-((2-oxo-2-(phenethylamino)ethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide

Cat. No.: B2535370
CAS No.: 1021136-69-5
M. Wt: 398.5
InChI Key: GBCGAUDQLQHEBK-UHFFFAOYSA-N
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Description

This compound is characterized by its unique structure, which includes a pyridazine ring, a thiophene ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-((2-oxo-2-(phenethylamino)ethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide typically involves multiple steps, including the formation of the pyridazine and thiophene rings, followed by the introduction of the carboxamide group. Common reagents used in these reactions include phenethylamine, thiophene-2-carboxylic acid, and various catalysts to facilitate the formation of the desired product. Reaction conditions often involve controlled temperatures and specific solvents to ensure high yields and purity of the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(6-((2-oxo-2-(phenethylamino)ethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine, altering the compound’s properties.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: The compound’s potential biological activity suggests it could be explored for therapeutic applications, such as drug development for various diseases.

    Industry: Its chemical properties make it suitable for use in materials science, such as the development of new polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of N-(6-((2-oxo-2-(phenethylamino)ethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(6-((2-oxo-2-(phenethylamino)ethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide include:

  • N-(6-((2-oxo-2-(phenethylamino)ethyl)thio)pyridazin-3-yl)propionamide
  • N-(6-((2-oxo-2-(phenethylamino)ethyl)thio)pyridazin-3-yl)furan-2-carboxamide

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups and ring structures.

Properties

IUPAC Name

N-[6-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanylpyridazin-3-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2S2/c24-17(20-11-10-14-5-2-1-3-6-14)13-27-18-9-8-16(22-23-18)21-19(25)15-7-4-12-26-15/h1-9,12H,10-11,13H2,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBCGAUDQLQHEBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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